Lodoxamide ethyl is a pharmaceutical compound primarily used as an anti-allergic agent, particularly in the treatment of ocular conditions such as vernal keratoconjunctivitis, vernal conjunctivitis, and vernal keratitis. It functions as a mast cell stabilizer, helping to alleviate symptoms associated with allergic reactions in the eyes. The compound is marketed under the brand name Alomide and is recognized for its effectiveness in managing ocular allergies by stabilizing mast cells and preventing the release of inflammatory mediators like histamine.
Lodoxamide ethyl is synthesized through various chemical reactions involving arylamines and esters. The compound has a molecular formula of C₁₈H₁₈N₂O₄ and a molecular weight of approximately 311.63 g/mol. Its synthesis often employs mild reaction conditions optimized for high yield and purity, ensuring compliance with pharmaceutical standards.
Lodoxamide ethyl belongs to the class of mast cell stabilizers. These compounds are characterized by their ability to inhibit mast cell degranulation, thereby preventing the release of histamine and other inflammatory substances that contribute to allergic responses. This mechanism positions lodoxamide ethyl as a critical agent in the management of allergic conditions, particularly those affecting the eyes.
The synthesis of lodoxamide ethyl typically involves the reaction of arylamines with esters under controlled conditions. One common synthetic route includes using aluminum chloride and triethylamine as catalysts to facilitate the reaction. This method allows for the efficient formation of the desired compound while maintaining high purity levels.
Lodoxamide ethyl features a complex molecular structure that contributes to its biological activity. The compound's structure includes multiple functional groups that facilitate its interaction with biological targets.
Lodoxamide ethyl undergoes several chemical reactions, including:
Common reagents involved in these reactions include:
Lodoxamide ethyl is characterized by:
Key chemical properties include:
Lodoxamide ethyl has diverse applications across scientific fields:
Lodoxamide Ethyl emerged in the late 20th century as an optimized derivative of cromolyn sodium, designed to enhance mast cell-stabilizing potency. Preclinical studies in the 1970s–1980s demonstrated its superior efficacy in suppressing histamine release and allergic bronchoconstriction in animal models compared to first-generation stabilizers [1] [6]. By 1993, its mechanism was linked to the inhibition of calcium influx into mast cells, preventing degranulation and mediator release [1]. The compound received clinical approval for vernal keratoconjunctivitis (VKC) in the 1990s, marketed as Alomide [3] [10].
Pharmacologically, lodoxamide ethyl is classified as a mast cell stabilizer with additional anti-inflammatory properties. It belongs to the Anatomical Therapeutic Chemical (ATC) category S01GX05 ("Other antiallergics") [4] [5]. Unlike antihistamines, which block receptor binding, mast cell stabilizers prevent the release of inflammatory mediators. Lodoxamide ethyl is noted for being ~2,500 times more potent than cromolyn in inhibiting histamine release in animal models [6].
Lodoxamide ethyl has the molecular formula C₁₅H₁₄ClN₃O₆ and a molecular weight of 367.75 g/mol. Its systematic IUPAC name is ethyl 2-[2-chloro-5-cyano-3-[(2-ethoxy-2-oxoacetyl)amino]anilino]-2-oxoacetate [2] [4]. The structure (Figure 1) features:
Key physicochemical properties include:
Table 1: Chemical and Physical Properties of Lodoxamide Ethyl
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄ClN₃O₆ |
Molecular Weight | 367.75 g/mol |
SMILES Notation | CCOC(=O)C(=O)NC1=CC(=CC(=C1Cl)NC(=O)C(=O)OCC)C#N [2] |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 157 Ų |
LogP (XLogP3) | 0.5 (indicating moderate lipophilicity) [4] |
The ester groups in lodoxamide ethyl enhance cellular uptake compared to its acid form (lodoxamide), though both share core pharmacophores [4] [9].
Mast Cell Stabilization
Lodoxamide ethyl primarily inhibits mast cell degranulation by modulating calcium channels. It prevents antigen-induced calcium influx into mast cells, suppressing the release of preformed mediators (histamine, tryptase) and neoformed lipid mediators (leukotrienes, prostaglandins) [1] [9]. This stabilizes conjunctival mast cells in VKC, reducing itching and inflammation [6]. Additionally, it inhibits eosinophil chemotaxis, curtailing secondary inflammatory cascades in allergic conjunctivitis [4] [9].
G-Protein-Coupled Receptor 35 (GPR35) Agonism
In 2014, lodoxamide ethyl was identified as a potent GPR35 agonist with nanomolar affinity for human GPR35 (EC₅₀: 10–20 nM) [1] [3]. GPR35, an orphan receptor linked to metabolic and immune regulation, is activated by lodoxamide via:
Table 2: Pharmacological Targets of Lodoxamide Ethyl
Target | Action | Functional Outcome |
---|---|---|
Mast Cell Calcium Channels | Inhibition of Ca²⁺ influx | Blocked histamine/tryptase release [9] |
Eosinophils | Suppression of chemotaxis | Reduced tissue inflammation [4] |
GPR35 Receptor | High-affinity agonism (EC₅₀: 10–20 nM) | Enhanced anti-lipidemic activity [1] [3] |
SREBP-1c Transcription Factor | Downregulation | Decreased hepatic lipogenesis [1] |
These dual mechanisms position lodoxamide ethyl as a unique therapeutic agent bridging allergic inflammation and metabolic regulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0